N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide

Lipophilicity Drug-likeness Physicochemical profiling

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide (CAS 476285-21-9) is a synthetic small-molecule thiazole derivative with the molecular formula C19H18N2O2S and a molecular weight of 338.4 g/mol. The compound features a central 1,3-thiazole ring substituted at the 4-position with a 4-ethylphenyl group and at the 2-position via an amide linkage to a 2-phenoxyacetyl moiety.

Molecular Formula C19H18N2O2S
Molecular Weight 338.43
CAS No. 476285-21-9
Cat. No. B2881424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide
CAS476285-21-9
Molecular FormulaC19H18N2O2S
Molecular Weight338.43
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)COC3=CC=CC=C3
InChIInChI=1S/C19H18N2O2S/c1-2-14-8-10-15(11-9-14)17-13-24-19(20-17)21-18(22)12-23-16-6-4-3-5-7-16/h3-11,13H,2,12H2,1H3,(H,20,21,22)
InChIKeyPBYACHRBKLNCSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide (CAS 476285-21-9): Core Chemical Identity & Procurement Baseline


N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide (CAS 476285-21-9) is a synthetic small-molecule thiazole derivative with the molecular formula C19H18N2O2S and a molecular weight of 338.4 g/mol [1]. The compound features a central 1,3-thiazole ring substituted at the 4-position with a 4-ethylphenyl group and at the 2-position via an amide linkage to a 2-phenoxyacetyl moiety [1]. Its computed physicochemical properties include a predicted LogP (XLogP3-AA) of 4.6, one hydrogen bond donor, four hydrogen bond acceptors, and six rotatable bonds, indicating moderate lipophilicity and conformational flexibility [1]. The compound is listed in the PubChem database with CID 4162892 and is commercially available from multiple suppliers at ≥95% purity for research use [1].

Why N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide Cannot Be Trivially Replaced by Other Thiazole Analogs


Thiazole-based acetamide derivatives constitute a broad and pharmacologically diverse class, with biological activity exquisitely sensitive to substitution patterns on both the thiazole core and the pendant amide moiety [1]. The specific combination of a 4-ethylphenyl group at the thiazole 4-position and a phenoxyacetamide side chain at the 2-position in N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide confers a distinct steric and electronic profile that cannot be replicated by close analogs. For example, replacing the phenoxyacetamide with a 4-phenoxybenzamide (as in N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide) alters both the linker atom connectivity and the spatial relationship between the terminal phenyl ring and the thiazole core [2]. Similarly, substituting the 4-ethylphenyl with a 5-bromothiophen-2-yl group (as in N-[4-(5-bromothiophen-2-yl)thiazol-2-yl]-2-phenoxyacetamide, CAS 392248-53-2) introduces a heteroatom-containing ring with different electronic properties and a heavy halogen atom that alters molecular recognition, metabolic stability, and physicochemical behavior [3]. These structural variations translate into potentially divergent target-binding profiles, selectivity windows, and ADME properties, making direct substitution in a research or screening context scientifically indefensible without empirical validation.

Product-Specific Quantitative Evidence Guide for N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide (CAS 476285-21-9)


Physicochemical Differentiation: Lipophilicity (XLogP3-AA) and Hydrogen-Bonding Capacity Relative to Thiazole-Phenoxyacetamide Analogs

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide (CAS 476285-21-9) exhibits a computed XLogP3-AA of 4.6, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 4, as reported in PubChem [1]. In comparison, the closely related analog N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide, which replaces the acetamide linker with a benzamide, is predicted to exhibit higher lipophilicity and an increased hydrogen bond acceptor count due to the additional carbonyl oxygen in the benzamide moiety, though experimentally determined LogP values are not available in the public domain for either compound [2][3]. The phenoxyacetamide scaffold provides a balanced linker length between the thiazole core and the terminal phenyl ring, which may influence conformational sampling during target engagement relative to analogs with shorter or longer linkers [4].

Lipophilicity Drug-likeness Physicochemical profiling

Positional Isomer Differentiation: 4-(4-Ethylphenyl) Substitution on Thiazole vs. 5-Substituted or 2-Substituted Analogs

The thiazole ring of N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide is substituted with the 4-ethylphenyl group at the 4-position and the 2-phenoxyacetamide moiety at the 2-position, as confirmed by its IUPAC name and SMILES notation [1]. In contrast, a family of herbicidal N-(5-(3,5-dinitrophenyl)thiazol-2-yl)-2-phenoxyacetamide derivatives reported in the literature places the aryl substituent at the thiazole 5-position rather than the 4-position [2]. This regioisomeric difference fundamentally alters the vector of the aryl group relative to the acetamide side chain, impacting the molecular shape and the spatial presentation of key pharmacophoric elements to protein binding sites. In thiazole-based protein kinase B (PKB) inhibitors described in WO2007084391A2, the substitution pattern on the thiazole ring is a critical determinant of both potency and kinase selectivity [3].

Structure-activity relationship Thiazole substitution Regiochemistry

Thiazole-Phenoxyacetamide Hybrid Scaffold Versatility: Differentiated from Imidazole, Benzimidazole, and Benzothiazole Congeners

In a systematic synthetic study by Diab et al. (2023), a library of 2-phenoxy-N-phenylacetamide hybrids incorporating thiazole, imidazole, benzimidazole, and benzothiazole scaffolds was synthesized and characterized [1]. The thiazole-containing hybrids, which share the core heterocycle of N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide, were synthesized via reaction of α-haloketones with thioamide derivatives in EtOH/DMF at reflux with TEA catalysis, yielding 2-aryl- or heteroarylthiazoles in good yields [1]. In contrast, the imidazole analogs required a one-pot three-component reaction of 1,2-diketones with aldehydes and ammonium acetate in methanol, while benzimidazole and benzothiazole derivatives were accessed via condensation of o-phenylenediamine or 2-aminothiophenol with aldehydes in ethanol with NaHSO₃ [1]. The thiazole scaffold provides distinct electronic properties due to the presence of both sulfur and nitrogen in the five-membered ring, with the sulfur atom contributing to unique polarizability and potential for sulfur-π interactions that are absent in imidazole-based analogs [1].

Heterocyclic scaffold Hybrid molecules Medicinal chemistry

Optimal Research & Procurement Scenarios for N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide (CAS 476285-21-9)


Medicinal Chemistry Scaffold for Kinase Inhibitor Design Programs

Based on the structural precedent of thiazole-containing protein kinase B (PKB) inhibitors described in WO2007084391A2 [1], N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide serves as a viable core scaffold for structure-activity relationship (SAR) exploration in kinase inhibitor programs. Its XLogP3-AA of 4.6 and single H-bond donor [2] provide a drug-like starting point for hit-to-lead optimization, while the 4-ethylphenyl substituent offers a hydrophobic moiety that can be systematically varied to probe kinase selectivity pockets.

Antibacterial Hybrid Molecule Development

The 2-phenoxy-N-arylacetamide-thiazole hybrid architecture has been employed as a design framework for novel antibacterial agents targeting both Gram-positive and Gram-negative strains [3]. In a study of bis-thiazole-phenoxyacetamide hybrids, compounds demonstrated in vitro antibacterial activity with inhibition zones up to 12 mm against Staphylococcus aureus, comparable to the reference antibiotic tobramycin [3]. N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide, with its monothiazole-phenoxyacetamide architecture, can serve as a simplified model compound or a synthetic intermediate for constructing more elaborate bis-thiazole systems for antimicrobial screening.

Computational Chemistry and Molecular Docking Reference Compound

With its well-defined structure, moderate molecular weight (338.4 g/mol), and availability at ≥95% purity , this compound is suitable as a reference ligand in computational docking studies. Molecular docking investigations of related antipyrine-thiazole-phenoxyacetamide hybrids have been conducted to elucidate binding modes against bacterial and kinase targets [4]. The compound's six rotatable bonds confer sufficient conformational sampling capability for flexible docking protocols, while its single H-bond donor and four H-bond acceptors [2] provide tractable pharmacophore features for validation of scoring functions and pose-prediction algorithms.

Herbicidal Lead Compound Analogue for Agrochemical Research

A related series of N-(5-(3,5-dinitrophenyl)thiazol-2-yl)-2-phenoxyacetamide derivatives has been investigated for herbicidal activity, with 29 derivatives synthesized, characterized by ¹H NMR, ¹³C NMR, and HRMS, and evaluated for structure-activity relationships [5]. N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide, bearing a 4-ethylphenyl substituent instead of a dinitrophenyl group, represents a distinct electronic and steric profile within the same chemotype, offering a comparative tool to dissect the contribution of aryl ring electronics to herbicidal potency.

Quote Request

Request a Quote for N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.